molecular formula C6H10O3 B1590830 3-Ethyloxetane-3-carboxylic acid CAS No. 28562-61-0

3-Ethyloxetane-3-carboxylic acid

Cat. No. B1590830
CAS RN: 28562-61-0
M. Wt: 130.14 g/mol
InChI Key: MVJXOACCRTZVJY-UHFFFAOYSA-N
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Description

“3-Ethyloxetane-3-carboxylic acid” is a heterocyclic organic compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 g/mol . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-Ethyloxetane-3-carboxylic acid” can be represented by the SMILES string CCC1(C(O)=O)COC1 . The InChI key for this compound is MVJXOACCRTZVJY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-Ethyloxetane-3-carboxylic acid” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.

Scientific Research Applications

  • β-C(sp3)-H Deuteration of Carboxylic Acids : Carboxylic acids, including derivatives like 3-Ethyloxetane-3-carboxylic acid, play a crucial role in the β-C(sp3)-H deuteration process. This method allows for the functionalization of a wide range of free carboxylic acids with diverse substitution patterns. It's particularly significant in enabling the functionalization of nonactivated methylene β-C(sp3)-H bonds for the first time (Uttry, Mal, & van Gemmeren, 2021).

  • Catalysis and Polymerization : The study of ethylene-co-acrylic acid copolymers, where carboxylic acids including 3-Ethyloxetane-3-carboxylic acid derivatives may be involved, highlights the significance of transition-metal-catalyzed copolymerization. This method offers a direct route to access these copolymers with potentially better control over their microstructures and material properties (Dai & Chen, 2018).

  • Bioisostere Applications : The oxetane ring, a component of 3-Ethyloxetane-3-carboxylic acid, serves as an isostere of the carbonyl moiety. This suggests that oxetan-3-ol, a derivative, may be a potential surrogate of the carboxylic acid functional group. Research in this area indicates that oxetan-3-ol and related structures hold promise as isosteric replacements of the carboxylic acid moiety (Lassalas et al., 2017).

  • Luminescent Materials : In the field of luminescent materials, carboxylic acid derivatives of 3-Ethyloxetane-3-carboxylic acid have shown promise. For instance, certain derivatives have been synthesized and demonstrated potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

  • Ring-Opening Polymerization : The effectiveness of carboxylic acid as an initiator for the anionic ring-opening polymerization of ethylene oxide has been investigated. This work provides important insights into macromolecular and biomolecular engineering with protic initiating sites (Zhao et al., 2014).

Safety And Hazards

The safety data sheet for “3-Ethyloxetane-3-carboxylic acid” indicates that it has a hazard classification of Acute Tox. 4 Oral . This suggests that it may be harmful if swallowed.

properties

IUPAC Name

3-ethyloxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-6(5(7)8)3-9-4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJXOACCRTZVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554641
Record name 3-Ethyloxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyloxetane-3-carboxylic acid

CAS RN

28562-61-0
Record name 3-Ethyloxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyloxetane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The procedure as in Example 10 is carried out, but at an oxidation temperature of 40° C. After 2 hours, 0.8 mol of oxygen have been taken up per mol of 3-ethyl-3-hydroxymethyl-oxetane. After working up, 3-ethyl-oxetane-3-carboxylic acid is obtained in a yield of 86.2% of theory.
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(3-Ethyloxetan-3-yl)methanol (0.58 g, 5.00 mmol) was dissolved in 10 mL of a 1:1 ACN-water mixture, and bis-acetoxyiodobenzene (BAIB, 3.54 g, 11.0 mmol) was added. The mixture was cooled in an ice bath, and TEMPO (0.156 g, 1.00 mmol) was added under argon flow. The mixture was stirred at room temperature for 1 hr, and then treated with 1 M aqueous sodium hydroxide (20 mL). The solution was washed twice with EtOAc and then acidified to pH 2. The aqueous solution was extract six times with EtOAc and these combined extracts were dried over sodium sulfate and concentrated to afford 0.37 g (57%) of Intermediate 55 as oil, which was used without further purification.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0.156 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yamada, S Yuasa, R Matsuoka, R Sai… - Physical Chemistry …, 2021 - pubs.rsc.org
… (3CEOA) for P3CEOA and N-(tert-butyl)-3-ethyloxetane-3-carboxamide (tBuOA) for PtBuOA were synthesized through the condensation reaction of 3-ethyloxetane-3-carboxylic acid (…
Number of citations: 7 pubs.rsc.org

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